2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-iodophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine has several scientific research applications:
Medicinal chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Biological studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material science: It is employed in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine
- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
Uniqueness
2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding interactions compared to similar compounds that lack the iodine substituent .
Properties
Molecular Formula |
C10H5ClFIN2O |
---|---|
Molecular Weight |
350.51 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClFIN2O/c11-10-14-5-8(12)9(15-10)16-7-3-1-6(13)2-4-7/h1-5H |
InChI Key |
PSRYUGKDGUPDNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)I |
Origin of Product |
United States |
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